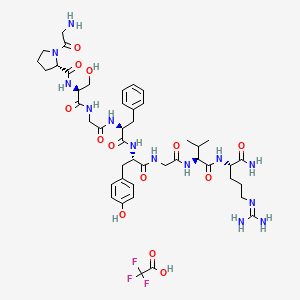

Locustatachykinin I (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Locustatachykinin I (TFA) is typically isolated from brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts of the locust . The extraction process involves dissecting these complexes manually and preparing them in a locust saline solution containing sodium chloride, potassium chloride, magnesium chloride, and calcium chloride . The isolation of this peptide is challenging due to the minute concentrations present and the scarcity of adequate bioassays .

Chemical Reactions Analysis

Locustatachykinin I (TFA) undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include deamidases, which act on the peptide to modify its structure . The major products formed from these reactions are typically modified peptides with altered biological activity .

Scientific Research Applications

Locustatachykinin I (TFA) has several scientific research applications. In chemistry, it is used to study peptide synthesis and modification . In biology, it is utilized to understand the role of neuropeptides in muscle contraction and neurotransmission . Additionally, it is used in the industry for developing bioactive compounds with specific physiological effects .

Mechanism of Action

The mechanism of action of Locustatachykinin I (TFA) involves binding to specific receptors on muscle cells, leading to muscle contraction . This peptide acts on the nervous system by modulating neurotransmission, which in turn affects muscle activity . The molecular targets include tachykinin receptors, which are involved in signal transduction pathways that regulate muscle contraction .

Comparison with Similar Compounds

Locustatachykinin I (TFA) is similar to other tachykinin-related peptides, such as Substance P and Neurokinin A . it is unique in its specific sequence and its origin from the locust . Other similar compounds include Locustatachykinin II, which also exhibits myotropic activity but has a different amino acid sequence .

Properties

Molecular Formula |

C45H64F3N13O13 |

|---|---|

Molecular Weight |

1052.1 g/mol |

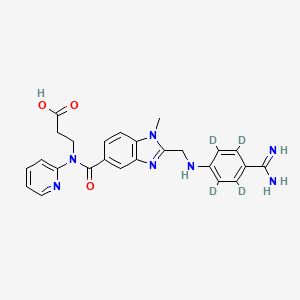

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H63N13O11.C2HF3O2/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44;3-2(4,5)1(6)7/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48);(H,6,7)/t28-,29-,30-,31-,32-,36-;/m0./s1 |

InChI Key |

MAOGTXDRVIUWQT-KYDUVHAESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)